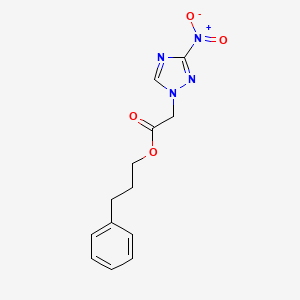
3-phenylpropyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate is a compound that features a phenylpropyl group attached to an acetate moiety, which is further linked to a 3-nitro-1H-1,2,4-triazol-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with phenylpropyl acetate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid is one such method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted triazole compounds.
Applications De Recherche Scientifique
3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s derivatives could be explored for their pharmacological properties.
Industry: It can be used in the production of materials with specific properties, such as energetic materials.
Mécanisme D'action
The mechanism of action of 3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitro-1H-1,2,4-triazole: A precursor in the synthesis of the target compound.
1-phenyl-3-hydroxy-1,2,4-triazole: Another triazole derivative with different functional groups.
Uniqueness
3-phenylpropyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H14N4O4 |
|---|---|
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
3-phenylpropyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C13H14N4O4/c18-12(9-16-10-14-13(15-16)17(19)20)21-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2 |
Clé InChI |
PYKLPAOPURJZLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCOC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11576905.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11576912.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11576921.png)
![(3E)-3-[(1-ethyl-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11576923.png)
![1-(4-Methylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576931.png)
![(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B11576932.png)
![N-{2-[(4-bromophenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11576939.png)
![methyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11576947.png)
![4,6,7-trimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11576949.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B11576952.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone](/img/structure/B11576957.png)
![furan-2-yl(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methanone](/img/structure/B11576964.png)
![5-[(2-bromophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide](/img/structure/B11576972.png)
